8-MethylHexadecanoyl-CoA

Triglyceride Synthesis Metabolic Disease Enzyme Inhibition

Standard straight-chain palmitoyl-CoA causes erroneous kinetic data in branched-chain fatty acid oxidation assays. 8-MethylHexadecanoyl-CoA is the exact C8-methyl isomer for accurate enzyme specificity studies. - Enables precise CPT1/CPT2 discrimination vs. unbranched controls - Certified reference standard for 8-methylhexadecanoylcarnitine quantification (MS) - Immediate supply - avoid misidentification from isomer mixtures

Molecular Formula C38H68N7O17P3S
Molecular Weight 1020.0 g/mol
Cat. No. B15598414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-MethylHexadecanoyl-CoA
Molecular FormulaC38H68N7O17P3S
Molecular Weight1020.0 g/mol
Structural Identifiers
InChIInChI=1S/C38H68N7O17P3S/c1-5-6-7-8-9-12-15-26(2)16-13-10-11-14-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)
InChIKeySQVMCKACFSOHKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-MethylHexadecanoyl-CoA Overview


8-MethylHexadecanoyl-CoA (8-MethylHexadecanoyl-coenzyme A) is a long-chain, methyl-branched acyl-CoA derivative formed by the thioester linkage of 8-methylhexadecanoic acid to coenzyme A [1]. It is a member of the broader class of fatty acyl-CoAs, which are central intermediates in lipid metabolism, serving as acyl donors for various enzymatic reactions [2]. This compound is a synthetic tool for investigating the substrate specificity and metabolic fate of branched-chain fatty acids (BCFAs), which are increasingly recognized for their distinct roles in cellular signaling and as biomarkers for metabolic diseases [3].

Workflow Mitochondrial β-oxidation & carnitine shuttle assays
Selection Exact C8-methyl-branched isomer
Use Context Analytical standard for acylcarnitine profiling

Why 8-MethylHexadecanoyl-CoA Cannot Be Replaced


Generic substitution with the unbranched, straight-chain analog Palmitoyl-CoA (Hexadecanoyl-CoA) is scientifically unsound because the methyl branch at the C8 position fundamentally alters the molecule's biochemical interactions. This single methyl group can significantly impact enzyme active site recognition, substrate channeling in beta-oxidation, and binding affinity to lipid-binding proteins and nuclear receptors [1]. The presence and position of the branch dictate metabolic routing and signaling outcomes, rendering data from unbranched CoA esters non-transferable and potentially leading to misinterpretation of metabolic flux and regulatory mechanisms [2].

Straight-chain palmitoyl-CoA may shift CPT kinetics and acylcarnitine profiles in branched-chain studies.
Alternative methyl-branched isomers (e.g., 2-methyl, 3-methyl) exhibit altered enzyme recognition and metabolic flux.
Non-isomeric acyl-CoA standards limit accurate isomer-specific assignment in LC-MS/MS biomarker analysis.

Differentiation Evidence for 8-MethylHexadecanoyl-CoA


Lipophilicity (logP) Difference

In a direct comparison against the unbranched straight-chain standard, 8-MethylHexadecanoyl-CoA demonstrated weak inhibitory activity against human DGAT1, with an IC50 > 10,000 nM. This contrasts sharply with the known, potent inhibitory effect of long-chain acyl-CoAs like Palmitoyl-CoA on other lipid metabolic enzymes [1]. This data point provides a quantitative benchmark for the reduced affinity of this specific branched-chain thioester for the DGAT1 active site, a key enzyme in triglyceride synthesis. The IC50 was determined using a phospholipid flash plate assay with [1-14C]decanoyl-CoA as the substrate [2].

Lipophilicity
Data to verify
+0.16 logP (2.51 vs 2.35)
May affect substrate partitioning and assay consistency
ALOGPS prediction; experimental validation recommended
Triglyceride Synthesis Metabolic Disease Enzyme Inhibition

CPT Substrate Specificity for Branched Acyl-CoAs

8-MethylHexadecanoyl-CoA, as a long-chain branched fatty acyl-CoA, belongs to a class of molecules identified as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha). A study demonstrated that branched-chain fatty acyl-CoA thioesters, including phytanoyl-CoA and pristanoyl-CoA, bind PPARalpha with Kd values near 11 nM [1]. This is significantly higher affinity than for the corresponding free branched-chain fatty acids. In contrast, the straight-chain analog Palmitoyl-CoA (Hexadecanoyl-CoA) showed weak or no binding to PPARalpha in similar assays [1]. This class-level evidence suggests that the CoA thioester moiety and the branched structure are critical determinants for potent PPARalpha activation.

CPT Specificity
Class-level inference
Qualitatively confirmed CPT substrate
Branching may modulate transport kinetics
Direct kinetic data absent; inferred from branched-chain studies
Nuclear Receptor Signaling Lipid Metabolism Peroxisome Proliferation

Biomarker Specificity in Acylcarnitine Profiling

8-MethylHexadecanoyl-CoA is an established substrate for carnitine O-palmitoyltransferase (CPT), the enzyme responsible for converting long-chain acyl-CoAs to their corresponding acylcarnitines for mitochondrial import [1]. This reaction forms 8-MethylHexadecanoylcarnitine, a distinct metabolite that can be tracked via mass spectrometry. This contrasts with other branched-chain acyl-CoAs that may be poor substrates or inhibitors of CPT. The specificity for this enzyme defines a clear, quantifiable metabolic entry point into the mitochondrial beta-oxidation pathway, which can be experimentally compared to the transport kinetics of straight-chain Palmitoyl-CoA [2].

Biomarker Specificity
Supporting evidence
Precursor of 8-methylhexadecanoylcarnitine
Enables accurate isomer assignment in MS profiling
Isomer-selective MRM transitions used for differentiation
Mitochondrial Transport Fatty Acid Oxidation Carnitine Shuttle

Commercial Availability and Documentation

8-MethylHexadecanoyl-CoA (C38H68N7O17P3S) has a molecular weight of 1019.97 g/mol, which is 14.01 g/mol greater than the unbranched analog Palmitoyl-CoA (Hexadecanoyl-CoA, C37H66N7O17P3S, 1005.96 g/mol) [REFS-1, REFS-2]. This precise mass difference, corresponding to a single methylene (-CH2-) group, provides a definitive analytical signature for distinguishing the two compounds via high-resolution mass spectrometry (HRMS). This difference is critical for unambiguous identification and quantification in complex biological matrices where both compounds may be present.

Purity Documentation
Supplier data
Purity reportable via CoA
Batch-specific CoA review recommended
Verify purity prior to enzymatic assays
Analytical Chemistry Mass Spectrometry Structural Biology

Applications of 8-MethylHexadecanoyl-CoA


In Vitro CPT Enzyme Assays

Leverage the confirmed conversion of 8-MethylHexadecanoyl-CoA to 8-MethylHexadecanoylcarnitine by CPT to specifically track the mitochondrial import and beta-oxidation of this branched-chain fatty acid [1]. By monitoring the distinct acylcarnitine intermediate via LC-MS/MS, researchers can quantitatively compare its oxidation rate to that of straight-chain Palmitoyl-CoA under various physiological or pharmacological conditions, providing insights into the metabolic handling of branched lipids. This approach directly utilizes the compound's defined metabolic entry point as established in Section 3.

LC-MS/MS Acylcarnitine Quantification

Employ 8-MethylHexadecanoyl-CoA in cell-free or cell-based assays to dissect PPARalpha activation mechanisms. As a representative long-chain branched acyl-CoA, it can be used to compare conformational changes and cofactor recruitment to PPARalpha against straight-chain CoA esters [2]. This application is grounded in the class-level evidence of high-affinity binding of branched acyl-CoAs to PPARalpha, making this compound a key tool for studying ligand-specific signaling outcomes without confounding effects from free fatty acids.

Metabolic Labeling and Flux Analysis in Cell Culture

Utilize 8-MethylHexadecanoyl-CoA to characterize the substrate specificity of enzymes involved in branched-chain fatty acid metabolism, such as α-methylacyl-CoA racemase (AMACR) or specific acyl-CoA dehydrogenases. Its well-defined structure and the established class-level substrate preferences for α-methyl-branched acyl-CoAs [3] make it a precise probe to map active site geometries and kinetic parameters. This directly addresses the need for a specific, non-standard substrate to differentiate enzyme isoforms and understand their role in disorders of branched-chain lipid catabolism.

Structural Biology of Acyl-CoA Binding Proteins

Exploit the unique molecular weight (1019.97 g/mol) and formula (C38H68N7O17P3S) of 8-MethylHexadecanoyl-CoA as an internal standard or reference compound in targeted lipidomics workflows. Its distinct mass, 14.01 Da heavier than the abundant Palmitoyl-CoA [4], ensures unambiguous identification and accurate quantification of this and related branched-chain acyl-CoAs in complex biological samples. This application is critical for discovering and validating novel biomarkers for peroxisomal disorders or other metabolic diseases where BCFA metabolism is perturbed.

Application
Selection Property
Validation Focus
CPT enzyme kinetic studies
Methyl-branch specificity
Kinetic comparison with straight-chain control
Acylcarnitine profiling in research matrices
Isomer-specific standard
MRM transition differentiation in biological matrices
Metabolic flux analysis in cell models
Metabolic precursor integrity
Tracing β-oxidation and lipid incorporation
Structural studies of acyl-CoA binding proteins
Ligand purity and identity
Binding mode verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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